molecular formula C7H19NS B12537909 N-methylpropan-1-amine;propane-1-thiol CAS No. 651331-02-1

N-methylpropan-1-amine;propane-1-thiol

Cat. No.: B12537909
CAS No.: 651331-02-1
M. Wt: 149.30 g/mol
InChI Key: UHGQEGSOKINQJY-UHFFFAOYSA-N
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Description

N-methylpropan-1-amine;propane-1-thiol is a compound that consists of two distinct functional groups: an amine group and a thiol group The amine group is represented by N-methylpropan-1-amine, while the thiol group is represented by propane-1-thiol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpropan-1-amine typically involves the alkylation of propan-1-amine with methyl iodide under basic conditions. The reaction can be represented as follows:

CH3CH2CH2NH2+CH3ICH3CH2CH2NHCH3+HI\text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{HI} CH3​CH2​CH2​NH2​+CH3​I→CH3​CH2​CH2​NHCH3​+HI

This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydroiodic acid formed.

Propane-1-thiol can be synthesized by the reaction of 1-chloropropane with sodium hydrosulfide:

CH3CH2CH2Cl+NaSHCH3CH2CH2SH+NaCl\text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{NaSH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{NaCl} CH3​CH2​CH2​Cl+NaSH→CH3​CH2​CH2​SH+NaCl

Industrial Production Methods

On an industrial scale, N-methylpropan-1-amine is produced by the reaction of propan-1-amine with methanol in the presence of a catalyst such as alumina. Propane-1-thiol is produced by the reaction of propene with hydrogen sulfide in the presence of a catalyst such as alumina or silica.

Chemical Reactions Analysis

Types of Reactions

N-methylpropan-1-amine and propane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: Propane-1-thiol can be oxidized to form disulfides.

    Reduction: N-methylpropan-1-amine can be reduced to form primary amines.

    Substitution: Both compounds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents for propane-1-thiol.

    Reduction: Lithium aluminum hydride can be used as a reducing agent for N-methylpropan-1-amine.

    Substitution: Alkyl halides can be used as reagents for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Propane-1-thiol forms dipropyl disulfide.

    Reduction: N-methylpropan-1-amine forms propan-1-amine.

    Substitution: N-methylpropan-1-amine can form N-alkylated amines, and propane-1-thiol can form alkyl thiols.

Scientific Research Applications

N-methylpropan-1-amine;propane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein structure.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methylpropan-1-amine;propane-1-thiol involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in nucleophilic substitution reactions. The thiol group can act as a reducing agent, participating in redox reactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-methylpropan-1-amine: Similar compounds include N-ethylpropan-1-amine and N-isopropylpropan-1-amine.

    Propane-1-thiol: Similar compounds include butane-1-thiol and pentane-1-thiol.

Uniqueness

N-methylpropan-1-amine;propane-1-thiol is unique due to the presence of both an amine group and a thiol group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

651331-02-1

Molecular Formula

C7H19NS

Molecular Weight

149.30 g/mol

IUPAC Name

N-methylpropan-1-amine;propane-1-thiol

InChI

InChI=1S/C4H11N.C3H8S/c1-3-4-5-2;1-2-3-4/h5H,3-4H2,1-2H3;4H,2-3H2,1H3

InChI Key

UHGQEGSOKINQJY-UHFFFAOYSA-N

Canonical SMILES

CCCNC.CCCS

Origin of Product

United States

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